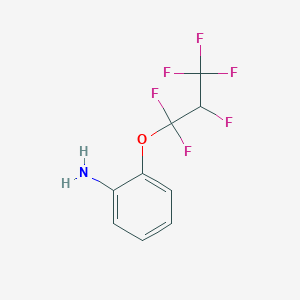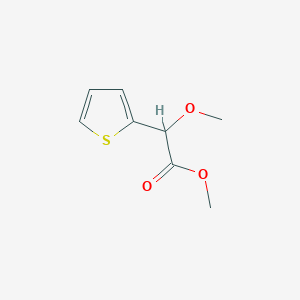
Methyl 2-methoxy-2-(thiophen-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methoxy-2-(thiophen-2-yl)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom
Mechanism of Action
Mode of Action
It is known that thiophene derivatives, which Methyl 2-methoxy-2-(thiophen-2-yl)acetate is a part of, have a variety of biological effects . .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of this compound .
Biochemical Analysis
Biochemical Properties
For instance, some thiophene derivatives have been found to exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Cellular Effects
It is possible that this compound could influence cell function in a manner similar to other thiophene derivatives . For example, some thiophene derivatives have been found to impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the properties of similar thiophene derivatives, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiophene derivatives are known to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methoxy-2-(thiophen-2-yl)acetate typically involves the esterification of 2-thiopheneacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-thiopheneacetic acid+methanolacid catalystMethyl 2-methoxy-2-(thiophen-2-yl)acetate+water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methoxy-2-(thiophen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Methyl 2-methoxy-2-(thiophen-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methyl 2-thiopheneacetate: Similar structure but lacks the methoxy group.
Ethyl 2-thiopheneacetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 2-methoxy-2-(thiophen-2-yl)acetate is unique due to the presence of both a methoxy group and a thiophene ring, which can influence its reactivity and potential applications. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
methyl 2-methoxy-2-thiophen-2-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-10-7(8(9)11-2)6-4-3-5-12-6/h3-5,7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNFHAXSMACVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CS1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2542016.png)
![7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2542017.png)
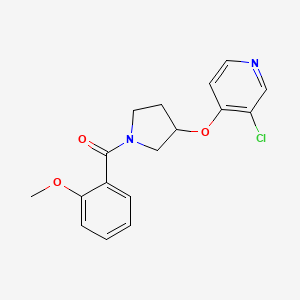
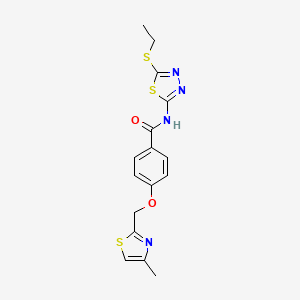
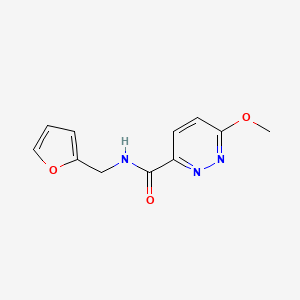
![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2542025.png)
![1-[1-(oxolane-2-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2542026.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide](/img/structure/B2542027.png)
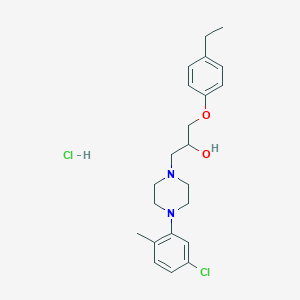
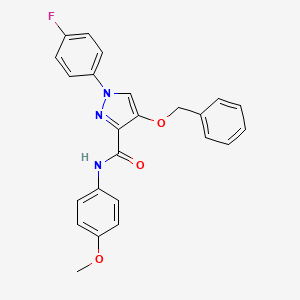
![1-(4-fluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2542030.png)
![4-benzyl-1-{[(4-chlorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2542031.png)
![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2542034.png)
